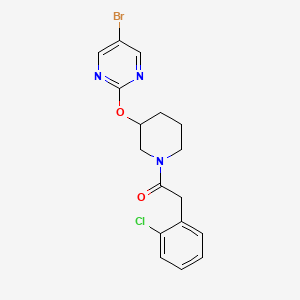
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a bromopyrimidine moiety, a piperidine ring, and a chlorophenyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step often involves the bromination of pyrimidine to obtain 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the Piperidine Derivative: The piperidine ring is then functionalized to introduce the desired substituents. This can involve the reaction of piperidine with various reagents to introduce the oxy group.
Coupling Reaction: The final step involves coupling the bromopyrimidine intermediate with the piperidine derivative and the chlorophenyl ethanone. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, under conditions that typically include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems can ensure consistent quality and reduce production costs.
化学反应分析
Types of Reactions: 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety, where nucleophiles like amines or thiols replace the bromine atom.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone has several research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
相似化合物的比较
Similar Compounds:
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone: Substitution of bromine with chlorine, potentially altering its chemical behavior and biological activity.
Uniqueness: The presence of the bromine atom in 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can significantly influence its reactivity and interaction with biological targets, making it a unique compound for specific applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCZADGOVXQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
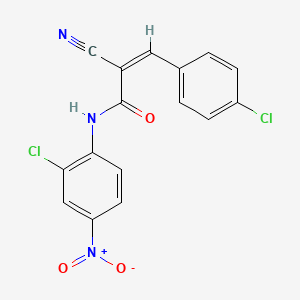
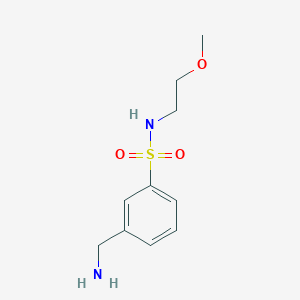
![N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2986583.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2986588.png)
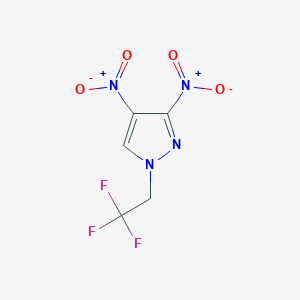
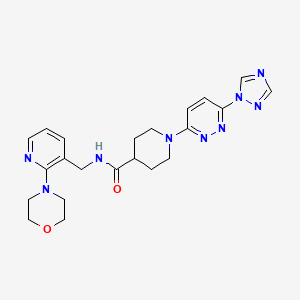
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)
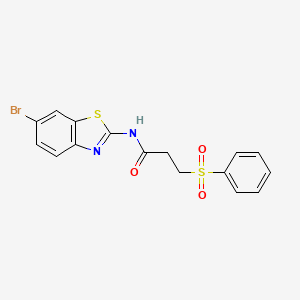
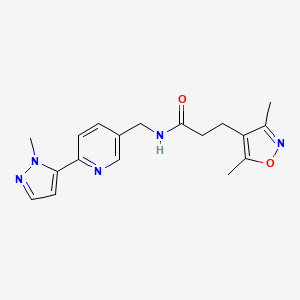
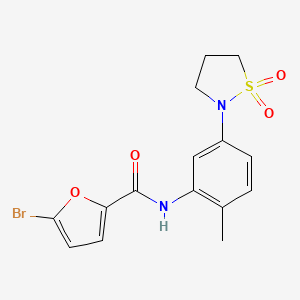
![1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B2986599.png)
![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2986600.png)
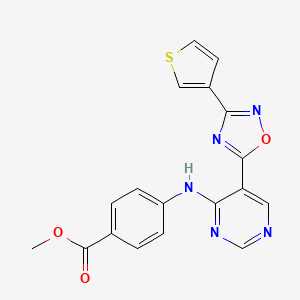
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)
